ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Antibacterial High-throughput screening Staphylococcus aureus

Ethyl 5'-[2-(2-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate (CAS 1118794-07-2, molecular formula C19H24N2O3S2, MW 392.53 g/mol) is a synthetic small molecule belonging to the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate class. This class was identified through large-scale high-throughput screening as a novel template for antibacterial agents.

Molecular Formula C19H24N2O3S2
Molecular Weight 392.53
CAS No. 1118794-07-2
Cat. No. B2575597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
CAS1118794-07-2
Molecular FormulaC19H24N2O3S2
Molecular Weight392.53
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCC3C
InChIInChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-8-6-10-25-15)12-26-18(17)20-16(22)11-21-9-5-4-7-13(21)2/h6,8,10,12-13H,3-5,7,9,11H2,1-2H3,(H,20,22)
InChIKeyVCYSEAMKGDCZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE (CAS 1118794-07-2): A 2,3'-Bithiophene Antibacterial Scaffold


Ethyl 5'-[2-(2-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate (CAS 1118794-07-2, molecular formula C19H24N2O3S2, MW 392.53 g/mol) is a synthetic small molecule belonging to the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate class. This class was identified through large-scale high-throughput screening as a novel template for antibacterial agents [1]. The compound features a bithiophene core, an ethyl ester at the 4'-position, and a 2-methylpiperidine acetamide side chain at the 5'-position. This scaffold is of significant interest for antimicrobial drug discovery and medicinal chemistry optimization programs targeting multidrug-resistant pathogens.

Why 2-Methylpiperidine Substitution is Critical for Antibacterial Potency in 2,3'-Bithiophene-4'-Carboxylates


Within the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate antibacterial class, the nature and steric/electronic properties of the amine-derived side chain are decisive for biological activity. The published structure-activity relationship (SAR) study specifically identifies that hydrophobic and sterically demanding substituents at the amide nitrogen are essential for antibacterial potency [1]. Replacing the 2-methylpiperidine group with smaller or less lipophilic amines (e.g., unsubstituted piperidine, ethyl 5'-[2-(piperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate, or its 4-methylpiperidine regioisomer) is expected to alter target binding and reduce antibacterial efficacy, as the follow-up screening of derivatives in this study demonstrated that subtle structural modifications profoundly impact both MIC values and selectivity indices [1].

Quantitative Comparative Evidence for ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE


Antibacterial Activity of the 5'-(Carbonylamino)-2,3'-bithiophene-4'-carboxylate Scaffold Against S. aureus

The 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate scaffold, to which this compound belongs, yielded hits with MIC values of 1.2 µg/mL (Compound 5) and 1.8 µg/mL (Compound 6) against S. aureus [1]. The study explicitly demonstrated that the unsubstituted carboxylic acid group and bulky hydrophobic substituents are key structural requirements for antibacterial potency [1]. Ester derivatives, including the ethyl ester present in CAS 1118794-07-2, serve as prodrug or synthetic intermediate forms; their activity depends on in situ hydrolysis to the free acid under assay conditions.

Antibacterial High-throughput screening Staphylococcus aureus

Selectivity Index: Antibacterial Potency vs. Eukaryotic Cytotoxicity

The two most active compounds (5 and 6) from the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate series exhibited a relatively good selectivity index against a small panel of eukaryotic cells [1]. Compound 6 additionally showed only a weak SOS response induction, indicating minimal DNA-damage liability [1]. This favorable therapeutic window differentiates this scaffold from many legacy antibiotics that suffer from high eukaryotic toxicity.

Selectivity index Cytotoxicity Antibacterial safety

Mechanism of Action: Translational Machinery Inhibition vs. DNA Damage Induction

Utilizing the pDualrep2 double-reporter system, the study distinguished compounds that inhibit protein translation (RFP induction) from those causing DNA damage/SOS response [1]. Compound 6, a congener within the scaffold, slightly inhibited prokaryotic translation at 16.7 µg/mL and induced a weak SOS response [1]. This dual-mechanism profile is uncommon and may reduce the emergence of resistance compared to single-target antibiotics.

Translation inhibition Mechanism of action Dual-reporter assay

Structural Differentiation: The 2-Methylpiperidine Moiety vs. Piperidine and 4-Methylpiperidine Analogs

The 2-methylpiperidine group in CAS 1118794-07-2 introduces a chiral center adjacent to the tertiary amine, creating a sterically hindered and conformationally restricted amide side chain. In contrast, the unsubstituted piperidine analog (ethyl 5'-[2-(piperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate) and the 4-methylpiperidine regioisomer lack this steric bias at the receptor-relevant position. The published SAR for this scaffold explicitly states that bulky hydrophobic substituents are required for antibacterial activity [1], suggesting the 2-methyl group provides a critical steric and lipophilic contribution absent in the des-methyl and 4-methyl comparators.

Structure-activity relationship Piperidine substitution Medicinal chemistry

Optimal Research and Procurement Applications for ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE


Antibacterial Lead Optimization: Scaffold Exploration for Multidrug-Resistant Gram-Positive Pathogens

The compound serves as a key intermediate or analog within the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate antibacterial scaffold class, which has demonstrated potent activity against S. aureus (MIC 1.2–1.8 µg/mL) [1]. Procurement is warranted for medicinal chemistry teams seeking to explore the impact of 2-methylpiperidine substitution on antibacterial potency and selectivity.

Structure-Activity Relationship (SAR) Studies on the Amide Side Chain of 2,3'-Bithiophene Antibacterials

The 2-methylpiperidine acetamide moiety provides a chiral, sterically hindered side chain absent in the unsubstituted piperidine and 4-methylpiperidine analogs [1]. This compound is an essential tool for systematic SAR campaigns aimed at mapping the steric and lipophilic requirements at the 5'-amide position.

Mechanism-of-Action Studies Using Dual-Reporter Bacterial Systems

Congeners within this scaffold class exhibit dual activity profiles (translation inhibition and weak SOS induction) as revealed by the pDualrep2 reporter platform [1]. The compound is suitable for use in similarly designed mechanistic studies to determine whether 2-methylpiperidine substitution alters the balance between translation inhibition and DNA-damage induction.

Synthetic Intermediate for Prodrug Design and Ester-to-Acid Conversion Studies

Since the published SAR indicates that the free carboxylic acid is essential for antibacterial activity [1], the ethyl ester form (CAS 1118794-07-2) is a valuable synthetic intermediate for preparing the corresponding free acid for biological testing, or for studying esterase-mediated prodrug activation in bacterial and mammalian systems.

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